3-chloro-1-((6-chloropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one
Overview
Description
3-chloro-1-((6-chloropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C10H4Cl2F3N3O2 and its molecular weight is 326.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Compounds synthesized using 3-chloro-1-((6-chloropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one have shown notable biological activities. For instance, pyridine derivatives of 3,4-dihydropyrimidin-2(1H)-ones, which were produced through a reaction with 2-chloro-5-(chloromethyl)-pyridine, exhibited moderate insecticidal and fungicidal activities (Zhu & Shi, 2011). Similarly, 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines, synthesized from the same starting material, displayed moderate to weak fungicidal and insecticidal activities (Chen & Shi, 2008) (Chen & Shi, 2009).
Antimicrobial Evaluation
Compounds derived from this compound have been evaluated for their antimicrobial properties. For example, a series of azetidinone derivatives showed promising antimicrobial activity against various bacterial strains (Dodiya, Shihory, & Desai, 2012) (Desai & Dodiya, 2014).
Structural and Spectroscopic Analysis
In-depth analysis of the structure and properties of compounds related to this compound has been conducted. For example, 2-chloro-6-(trifluoromethyl)pyridine, a related compound, has been characterized by various spectroscopic techniques, revealing insights into its molecular structure and interaction properties (Evecen, Kara, İdil, & Tanak, 2017).
Crystallography and Material Science
The compound and its derivatives have been studied for their crystallographic properties and potential applications in materials science. Research has focused on understanding the hydrogen bonding and molecular packing in aminopyrimidine structures, which can provide insights into nucleic acid structures and functions (Cheng, Chen, Liu, Wu, & Guo, 2011).
Properties
IUPAC Name |
3-chloro-1-(6-chloropyrimidin-4-yl)oxy-5-(trifluoromethyl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3N3O2/c11-6-1-5(10(13,14)15)3-18(9(6)19)20-8-2-7(12)16-4-17-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDMTGOQPLGBBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(C=C1C(F)(F)F)OC2=CC(=NC=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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